

A Technical Guide to Commercial Suppliers and Applications of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apovincaminic Acid-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Apovincaminic Acid-d4**, a deuterated analog of the primary active metabolite of Vinpocetine. Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, known for its neuroprotective and cerebral blood-flow enhancing properties.^{[1][2]} **Apovincaminic Acid-d4** serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document outlines commercial sources, presents key technical data, details relevant experimental protocols, and visualizes associated metabolic and analytical pathways.

Commercial Suppliers of Apovincaminic Acid-d4

Several specialized chemical suppliers offer **Apovincaminic Acid-d4** for research purposes. The following table summarizes the available quantitative data from various commercial sources to facilitate comparison.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Storage Conditions	Shipping Conditions	Notes
Simson Pharma Limited	1329624-60-3	C ₂₁ H ₂₄ N ₂ O ₂ (for non-deuterated)	336.43 (for non-deuterated)	Not specified	Not specified	Accompanied by a Certificate of Analysis. [3]
Pharmaffiliates	1329624-60-3	C ₂₀ H ₁₈ D ₄ N ₂ O ₂	326.43	2-8°C Refrigerator	Ambient	Labeled metabolite of Vinpocetine. [4]
TLC Pharmaceutical Standards	Not specified	Not specified	Not specified	Not specified	Not specified	Listed as "Vinpocetine Carboxylic Acid-d ₄ (Apovincaminic Acid-d ₄)". [5]

Synonyms: (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][[3](#)][[4](#)]naphthyridine-12-carboxylic Acid-d₄; Apovincamin-22-oic Acid-d₄; (3 α ,16 α)-Eburnamenine-14-carboxylic Acid-d₄; (+)-**Apovincaminic Acid-d₄**; (+)-cis-**Apovincaminic Acid-d₄**. [\[4\]](#)

Experimental Protocols

The accurate quantification of Apovincaminic Acid in biological samples is paramount for pharmacokinetic and metabolism studies. Several validated analytical methods have been published, primarily employing high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

HPLC-MS Method for Quantification in Human Plasma[6]

This method provides a fast and sensitive approach for determining Apovincaminic Acid levels in human plasma.

- Sample Preparation: Protein precipitation is performed by adding methanol to the plasma sample.
- Chromatography:
 - Column: Zorbax SB-C18.
 - Injection Volume: 10 µL of the supernatant.
 - Column Temperature: 45°C.
 - Mobile Phase: A mixture of water with 0.2% formic acid and acetonitrile (80:20).
 - Flow Rate: 0.75 mL/min.
 - Elution Time: Less than three minutes.
- Mass Spectrometry:
 - Detection: The signal corresponding to $m/z = 323$ is monitored.
- Performance:
 - Linearity: 4 to 240 ng/mL.
 - Limit of Quantification (LOQ): 4 ng/mL.
 - Accuracy and Precision: Within-run assay precision was less than 5.2%, and between-run assay precision was less than 10%.

LC-MS/MS Method for Simultaneous Determination of Vinpocetine and Apovincaminic Acid in Rat Plasma[7]

This method is suitable for preclinical pharmacokinetic studies in animal models.

- Sample Preparation: Solid-liquid extraction from 50 μ L aliquots of rat plasma.
- Chromatography:
 - Column: C18 column.
 - Run Time: 3.5 minutes under isocratic conditions.
- Mass Spectrometry (Tandem MS):
 - Ionization Mode: Positive ion mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Transitions:
 - Apovincaminic Acid (AVA): m/z 323.2 \rightarrow 280.2
 - Vinpocetine (VP): m/z 351.4 \rightarrow 280.2
 - Internal Standard (Dimenhydrinate): m/z 256.2 \rightarrow 167.3
- Performance:
 - Linear Dynamic Range: 0.5–500 ng/mL for both analytes.
 - Precision (RSD%): Less than 8.55% at all concentration levels.

UPLC-MS/MS for Brain Tissue Distribution Studies in Rats[8]

This highly sensitive method allows for the quantification of Vinpocetine and Apovincaminic Acid in different brain regions.

- Sample Preparation: Protein precipitation from brain tissue samples using 500 μ L of methanol.
- Chromatography (UPLC):

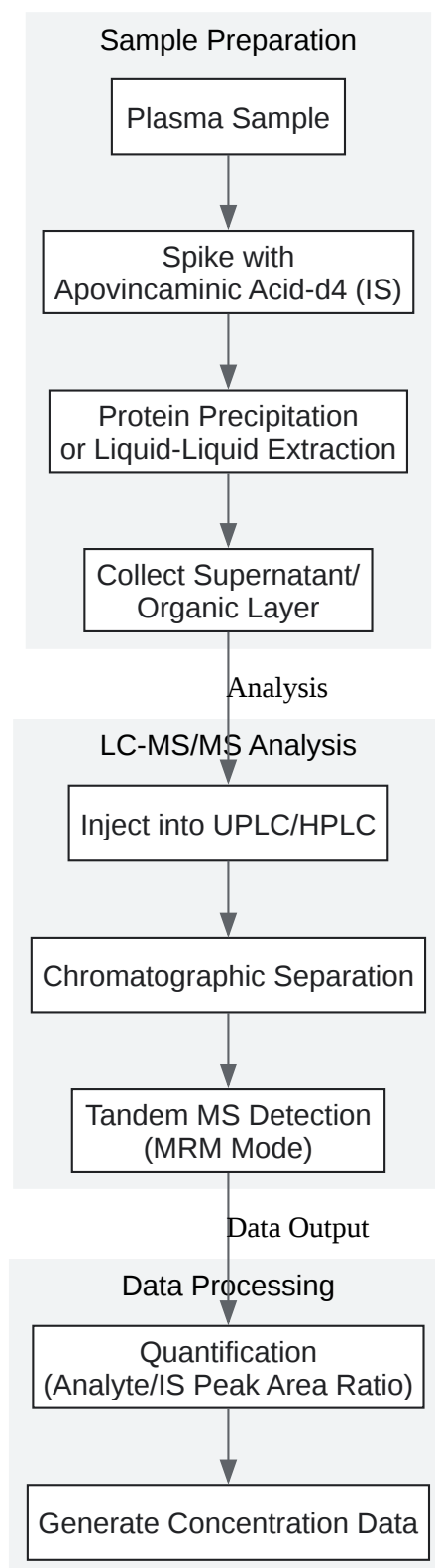
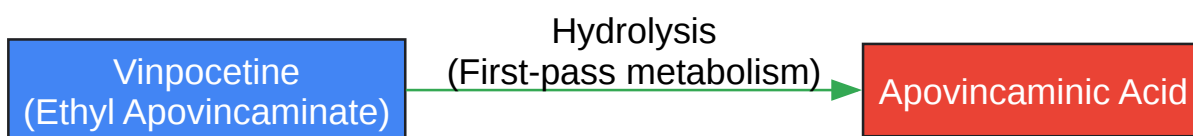
- Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).
- Mobile Phase: Methanol-water gradient.
- Flow Rate: 0.20 mL/min.
- Mass Spectrometry (Tandem MS):
 - Ionization Source: Positive electrospray ionization (ESI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Transitions:
 - Apovincaminic Acid (AVA): m/z 323 → 280
 - Vinpocetine (VP): m/z 351 → 280
 - Internal Standard (Phenacetin): m/z 180 → 110
- Performance:
 - Linearity Range (AVA): 0.103 to 6.18 ng/mL.
 - Intra-day and Inter-day Precision (RSD): Within 11.8%.
 - Accuracy (RE): 2.7% to 9.5% for AVA.

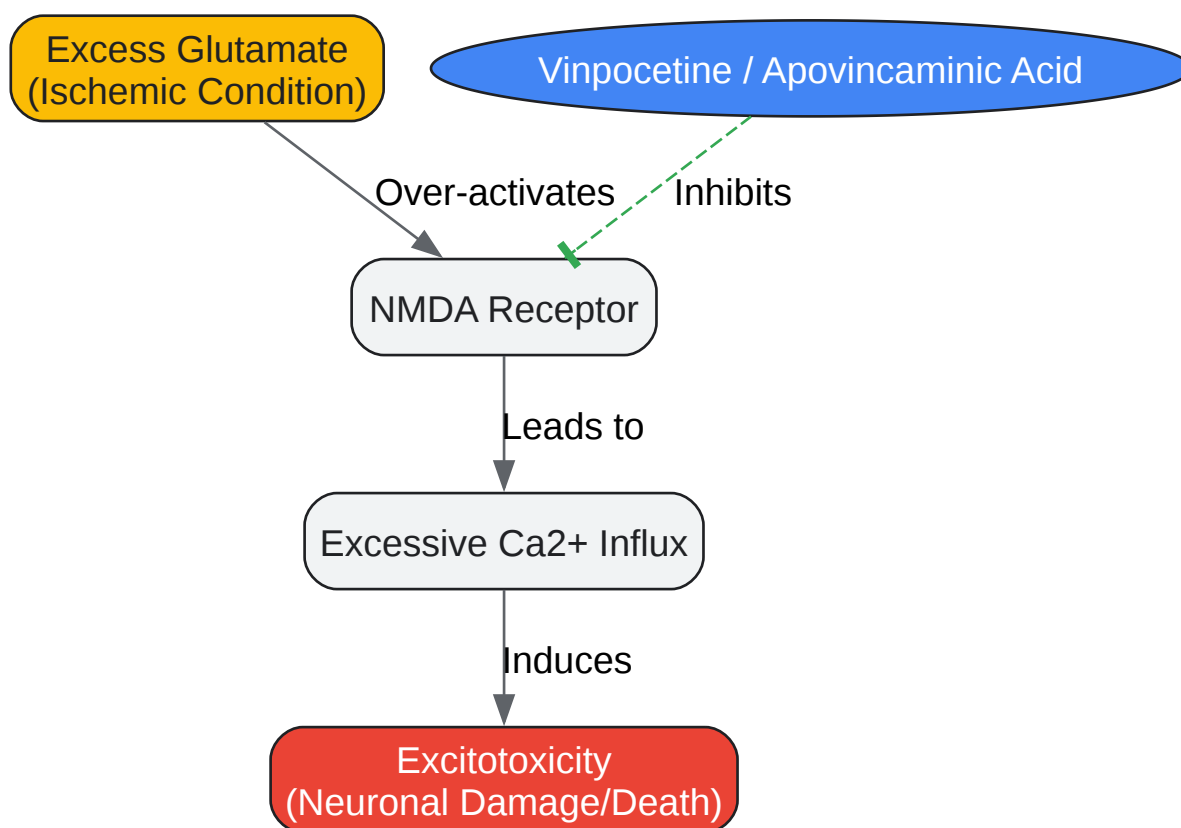
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **Apovincaminic Acid-d4**.

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid first-pass metabolism in the body, where it is hydrolyzed to its main active metabolite, Apovincaminic Acid.^[2]





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